エトキシ(オキソ)シラノール

説明

Synthesis Analysis

Ethoxy(oxo)silanol and its derivatives are synthesized through several methods, including the ethoxylation of silica gel, which involves the replacement of surface silanol groups with ethoxy groups. This process is typically carried out at high temperatures in a liquid phase, and it allows for the modification of the surface structure of silica gel, affecting its interaction with various substances (S. Kondo et al., 1980).

Molecular Structure Analysis

The molecular structure of ethoxy(oxo)silanol derivatives has been elucidated through techniques like infrared spectroscopy and X-ray diffraction. These studies reveal the presence of free and hydrogen-bonded silanol groups, as well as the arrangement of ethoxy groups on the silica surface. The number of ethoxy groups per unit area of ethoxylated silica gel is a key parameter, indicative of the degree of surface modification (S. Kondo et al., 1980).

Chemical Reactions and Properties

Ethoxy(oxo)silanol participates in various chemical reactions, including the condensation with other silanol groups or with alkoxysilanes, leading to the formation of complex siloxane structures. These reactions are catalyzed by acids or bases and can result in the synthesis of polymers or network structures with specific functionalities (T. Nozawa et al., 2021).

Physical Properties Analysis

The physical properties of ethoxy(oxo)silanol derivatives, such as thermal stability, hydrophobicity, and surface tension, are significantly influenced by the degree of ethoxylation. These properties are critical for applications in materials science, including surface coatings and modifiers. The modification of silica surfaces with ethoxy groups leads to changes in their interaction with water and other organic compounds, affecting the material's hydrophobicity and other surface properties (S. Kondo et al., 1980).

Chemical Properties Analysis

The chemical behavior of ethoxy(oxo)silanol derivatives towards various reagents, including water, alcohols, and acids, is a key aspect of their reactivity. These interactions define their role in catalysis, surface treatment, and as intermediates in the synthesis of more complex organosilicon compounds. The specific reactivity patterns of ethoxy(oxo)silanol derivatives are crucial for their application in chemical synthesis and materials science (T. Nozawa et al., 2021).

科学的研究の応用

ゴムポリマーの強化

エトキシ(オキソ)シラノールは、ゴムポリマーの強化におけるシランカップリング剤として使用されます。これは、シリカフィラーとゴムマトリックス間の相互作用を高め、複合材料の機械的特性を向上させます。 このアプリケーションは、特にタイヤトレッドの製造における自動車業界において重要であり、耐摩耗性と燃費の向上を実現します .

ゾルゲル法

ゾルゲル法において、エトキシ(オキソ)シラノールは加水分解と縮合反応を起こしてケイ素質材料を形成します。このプロセスは、コーティング、吸着剤、触媒担体、薬物送達システムを作成するために使用されます。 この化合物がシリカのゲルネットワークを形成する能力は、制御された細孔率と表面特性を持つ材料を開発するために不可欠です .

表面官能基化

エトキシ(オキソ)シラノールは、酸化物表面の官能基化に関与しています。これは、表面に自己組織化単分子膜を形成するための前駆体として作用し、バイオセンサーの製造における基礎的なステップです。 官能化された表面は、生体分子を効果的に固定化でき、バイオセンシングアプリケーションにおける感度と選択性の向上につながります .

シリカ強化ポリマー

この化合物は、シリカ強化ポリマーの合成に役立ちます。エトキシ(オキソ)シラノールの加水分解性基を修飾することで、研究者はシリカ/ゴム複合材料の特性の変化を調査できます。 これは、産業用途に適した特定の特性を持つ材料を開発するための重要な意味を持っています .

加水分解と縮合の速度論

科学研究では、エトキシ(オキソ)シラノールを使用して、加水分解と縮合反応の速度論を研究しています。 これらの速度論を理解することは、ファイバーオプティックセンサーや太陽光発電デバイスなど、さまざまな技術アプリケーションに不可欠なケイ素質材料の合成を最適化するために不可欠です .

ナノ粒子の改質

エトキシ(オキソ)シラノールは、ナノ粒子を改質するために使用され、これは先端材料の開発における重要なステップです。 この化合物の反応性により、シラノール基を持つ両親媒性分子を形成でき、ナノテクノロジーにおける特定の用途に合わせて調整できます .

作用機序

Target of Action

Ethoxy(oxo)silanol, also known as ethoxy-hydroxy-oxosilane, primarily targets silica surfaces . It reacts directly with siloxane bonds of dehydrated silica . This interaction is crucial in various applications, including immobilized catalysts and reversed-phase chromatography .

Mode of Action

The compound interacts with its target through a coupling reaction . Ethoxysilane reagents, such as ethoxy(oxo)silanol, provide strong bonding via up to three siloxane groups . This results in high surface coverage without acidic reaction products . The nature of this coupling reaction has been a subject of debate, but it has been demonstrated that ethoxysilane reagents react directly with siloxane bonds of dehydrated silica .

Biochemical Pathways

The primary biochemical pathway involved in the action of ethoxy(oxo)silanol is the condensation reaction with silica surface silanol groups . Furthermore, the presence of polysiloxane, incompletely coating the surface, cannot be excluded .

Pharmacokinetics

These include the steric effects of the surrounding side chains and siloxane skeletons . Controlling these steric effects allows modulation of the crosslink density of siloxane skeletons .

Result of Action

The result of ethoxy(oxo)silanol’s action is the formation of strong bonds with silica surfaces, leading to high surface coverage . This is achieved through the formation of up to three siloxane bonds . The compound’s action also results in the presence of polysiloxane, which may incompletely coat the surface .

Action Environment

The action, efficacy, and stability of ethoxy(oxo)silanol can be influenced by environmental factors. This suggests that ethoxy(oxo)silanol is stable at high temperatures . Additionally, the compound’s reactivity can be influenced by the local environments of the silanol groups in the intermediate oligomers and resultant siloxane materials .

Safety and Hazards

将来の方向性

The future directions of Ethoxy(oxo)silanol research involve controlling the steric effects around silanol groups in the intermediate oligomers, which allows modulating the crosslink density of siloxane skeletons . This selective molecular modification can tune the structure and chemical properties of the resultant siloxane materials .

特性

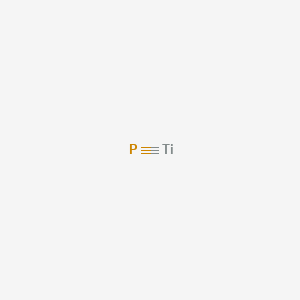

IUPAC Name |

ethoxy-hydroxy-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027731 | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

18204-87-0, 11099-06-2 | |

| Record name | Silicic acid (H2SiO3) ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)